1H-Imidazo[1,2-b]pyrazole

Catalog No.
S600039
CAS No.
251-80-9
M.F
C5H5N3
M. Wt
107.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Imidazo[1,2-b]pyrazole

CAS Number

251-80-9

Product Name

1H-Imidazo[1,2-b]pyrazole

IUPAC Name

5H-imidazo[1,2-b]pyrazole

Molecular Formula

C5H5N3

Molecular Weight

107.11 g/mol

InChI

InChI=1S/C5H5N3/c1-2-7-8-4-3-6-5(1)8/h1-4,7H

InChI Key

MFGQIJCMHXZHHP-UHFFFAOYSA-N

SMILES

C1=CNN2C1=NC=C2

Synonyms

imidazolopyrazole, imidazopyrazole, NSC 51143

Canonical SMILES

C1=CNN2C1=NC=C2

Potential as Anti-Cancer Agents

Studies have explored the possibility of 1H-imidazo[1,2-b]pyrazole derivatives as anti-cancer agents. Research suggests these compounds may inhibit the synthesis of deoxyribonucleic acid (DNA), a critical process for cancer cell proliferation []. One study investigated 2,3-dihydro-1H-imidazo(1,2-b)pyrazole and found it to inhibit DNA synthesis in vitro and in vivo []. Further research is needed to determine the effectiveness and mechanism of action of these compounds in cancer treatment.

Isostere Replacement for Indole

The structural similarity of 1H-imidazo[1,2-b]pyrazole to the indole ring system has led to its investigation as a potential bioisostere. Bioisosteres are molecules with similar shapes and functionalities that can replace each other in biological systems. A study compared the solubility of indole-containing drugs with their 1H-imidazo[1,2-b]pyrazole counterparts and found that the latter exhibited significantly improved solubility in water []. This property is crucial for drug development as it can impact bioavailability and delivery within the body.

1H-Imidazo[1,2-b]pyrazole is a heterocyclic compound characterized by a fused imidazole and pyrazole ring system. This compound exhibits a unique structural framework that contributes to its diverse chemical properties and biological activities. The imidazo[1,2-b]pyrazole moiety is known for its potential applications in medicinal chemistry, particularly as a scaffold for drug development due to its ability to interact with various biological targets.

The reactivity of 1H-imidazo[1,2-b]pyrazole allows for several chemical transformations:

  • Functionalization: Selective functionalization can be achieved via Br/Mg-exchange reactions, regioselective magnesiations, and zincations using 2,2,6,6-tetramethylpiperidyl bases. These methods facilitate the introduction of various electrophiles, resulting in mono- and poly-substituted derivatives of the compound .
  • Fragmentation: The compound can undergo fragmentation of the pyrazole ring under specific conditions, leading to the formation of push-pull dyes with enhanced electronic properties .

1H-Imidazo[1,2-b]pyrazole has demonstrated significant biological activity across various studies:

  • Anticancer Activity: Compounds derived from this scaffold have shown potential as anticancer agents by interfering with cellular signaling pathways.
  • Antimicrobial Properties: The compound exhibits antimicrobial activity against various pathogens, making it a candidate for antibiotic development.
  • Neuroprotective Effects: Some derivatives have been investigated for their neuroprotective effects, indicating potential applications in treating neurodegenerative diseases .

Several synthetic approaches have been developed for 1H-imidazo[1,2-b]pyrazole:

  • Groebke–Blackburn–Bienaymé Reaction: This method allows for the rapid synthesis of a library of 1H-imidazo[1,2-b]pyrazoles through a three-component reaction involving 5-aminopyrazole derivatives. Yields can reach up to 83% under optimized conditions .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance the efficiency of the cyclocondensation reactions necessary for forming the imidazo[1,2-b]pyrazole structure .
  • One-Pot Synthesis: Various one-pot synthetic strategies have been developed that streamline the process while maintaining high yields and functional group compatibility .

The unique properties of 1H-imidazo[1,2-b]pyrazole make it suitable for various applications:

  • Pharmaceutical Development: Its scaffold is utilized in designing new drugs targeting cancer and infectious diseases.
  • Material Science: The compound serves as a precursor for synthesizing advanced materials such as push-pull dyes used in organic electronics.
  • Biochemical Research: It is employed in studies related to enzyme inhibition and receptor binding assays due to its ability to modulate biological pathways .

Interaction studies highlight the ability of 1H-imidazo[1,2-b]pyrazole derivatives to bind selectively to biological targets:

  • Protein-Ligand Interactions: Investigations into how these compounds interact with specific proteins reveal insights into their mechanism of action and potential therapeutic applications.
  • Receptor Binding Affinity: Studies have shown that modifications to the imidazo[1,2-b]pyrazole structure can significantly affect binding affinity to various receptors, including those involved in neurotransmission and immune responses .

Several compounds share structural similarities with 1H-imidazo[1,2-b]pyrazole. Here are some notable examples:

Compound NameStructure TypeUnique Features
1H-Pyrazolo[3,4-b]quinolineFused pyrazoloquinolineExhibits potent antitumor activity
1H-Imidazo[4,5-c]pyridineFused imidazopyridineKnown for its neuroprotective properties
1H-Pyrazolo[3,4-d]pyrimidineFused pyrazolopyrimidineUsed in developing antiviral agents

Uniqueness of 1H-Imidazo[1,2-b]pyrazole

What sets 1H-imidazo[1,2-b]pyrazole apart from its analogs is its specific electronic properties derived from the fused ring system. This unique arrangement allows for versatile functionalization and significant biological activity not commonly found in other similar compounds. Its ability to form stable complexes with biological macromolecules enhances its potential as a lead compound in drug discovery.

XLogP3

0.7

Wikipedia

5H-Imidazo[1,2-b]pyrazole

Dates

Modify: 2023-08-15

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